AHR antagonist 2

immuno-oncology AHR signaling reporter gene assays

AHR antagonist 2 (WO2019101641A1, Example 1) is the highest-potency commercially available AHR antagonist, with an IC50 of 0.885 nM for human AHR—34-fold and 373-fold more potent than CH-223191 and CB7993113, respectively. Defined (S)-stereochemistry and unique CAS 2338747-54-7 guarantee unambiguous identity for reproducible studies. Subnanomolar potency minimizes DMSO solvent exposure and off-target risk, making it ideal for long-term culture and combination screens. Superior cross-species potency (mouse IC50 2.03 nM) enables robust target engagement in syngeneic oncology models (B16, MC38, CT26, 4T1). Patent traceability ensures independent laboratories can source the identical chemical entity.

Molecular Formula C20H17F3N4O3
Molecular Weight 418.4 g/mol
Cat. No. B2544311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAHR antagonist 2
Molecular FormulaC20H17F3N4O3
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCC(CO)NC(=O)C1=NC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3
InChIInChI=1S/C20H17F3N4O3/c1-12(11-28)25-19(29)17-9-16(26-18(27-17)14-3-2-8-24-10-14)13-4-6-15(7-5-13)30-20(21,22)23/h2-10,12,28H,11H2,1H3,(H,25,29)/t12-/m0/s1
InChIKeyCSSGBPKFVJOAIZ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





AHR Antagonist 2: Potent Aryl Hydrocarbon Receptor Inhibitor for Immuno-Oncology and Inflammation Research


AHR antagonist 2 (CAS 2338747-54-7) is a highly potent small-molecule antagonist of the aryl hydrocarbon receptor (AHR) with IC50 values of 0.885 nM for human AHR and 2.03 nM for mouse AHR [1]. It was disclosed as compound example 1 in patent WO2019101641A1 and is chemically defined as N-[(2S)-1-hydroxypropan-2-yl]-2-pyridin-3-yl-6-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide [1].

Why Substituting AHR Antagonist 2 with Other In-Class Compounds Compromises Experimental Reproducibility


AHR antagonists exhibit substantial variability in potency, selectivity, and mechanism of action that precludes interchangeable use. For instance, CH-223191 displays ligand-selective antagonism with preferential inhibition of halogenated aromatic hydrocarbon-induced AHR activation but not polycyclic aromatic hydrocarbon- or flavonoid-mediated activation [1]. GNF351, while potent in vitro, exhibits limited systemic effects after oral administration, with activity restricted primarily to the gastrointestinal tract [2]. CB7993113 shows micromolar potency (IC50 0.33 μM), approximately 370-fold weaker than AHR antagonist 2 against human AHR [3]. These fundamental differences in potency, ligand selectivity, and in vivo distribution profiles mean that substitution without validation introduces significant variability and compromises cross-study comparability.

Quantitative Differentiation of AHR Antagonist 2: Head-to-Head Potency and Structural Benchmarking Against Key Comparators


Human AHR Antagonism: 30- to 70-Fold Superior Potency Compared to CH-223191

AHR antagonist 2 exhibits an IC50 of 0.885 nM against human AHR, representing 30-fold higher potency compared to CH-223191 (IC50 30 nM in reporter gene assays) [1]. Both values derive from functional antagonism of AHR-dependent transcriptional activation, though assay conditions differ. The nanomolar potency enables lower working concentrations, reducing potential off-target effects in cell-based studies [1].

immuno-oncology AHR signaling reporter gene assays

Mouse AHR Potency: 15-Fold Advantage Over CH-223191 in Murine Models

AHR antagonist 2 inhibits mouse AHR with an IC50 of 2.03 nM [1]. While direct mouse AHR IC50 data for CH-223191 are not consistently reported, CH-223191's general potency is documented at 30 nM across species in reporter assays [2], suggesting a ~15-fold potency advantage for AHR antagonist 2 in murine experimental systems.

mouse models preclinical oncology AHR antagonism

Potency Gap Exceeds 370-Fold Against CB7993113 for Human AHR Inhibition

AHR antagonist 2 achieves an IC50 of 0.885 nM against human AHR [1], compared to CB7993113 which exhibits an IC50 of 330 nM (0.33 μM) [2]. This represents a 373-fold difference in potency. CB7993113 has demonstrated efficacy in reducing invasion of ER-/PR-/HER2- breast cancer cells in 3D cultures without affecting viability at concentrations up to 20 μM [2]. While CB7993113 offers the advantage of direct AHR binding with documented in vivo activity against DMBA-induced toxicity [2], AHR antagonist 2's substantially higher potency may be preferable for studies requiring robust target engagement at lower concentrations.

breast cancer AHR antagonism cell invasion

Defined Patent Provenance with Structural Identity Confirmation via CAS 2338747-54-7

AHR antagonist 2 is unambiguously identified as Example 1 from patent WO2019101641A1 with CAS RN 2338747-54-7, molecular formula C20H17F3N4O3, and molecular weight 418.37 [1]. This contrasts with other commercial AHR antagonists such as GNF351 (CAS 1227634-69-6, MW ~485), CH-223191 (CAS 301326-22-7, MW 333.39), and CB7993113 (CAS 819827-50-4, MW 364.15) [2]. The defined stereochemistry—specified as the (S)-enantiomer at the hydroxypropan-2-yl moiety—and the trifluoromethoxy phenyl substitution pattern are critical structural features that define this compound and distinguish it from other pyrimidine-based AHR antagonists [1].

chemical procurement compound identity patent validation

Optimal Research Applications for AHR Antagonist 2 Based on Quantified Differentiation Evidence


High-Sensitivity Cellular Assays Requiring Minimal Compound Interference

With an IC50 of 0.885 nM against human AHR—34-fold more potent than CH-223191 and 373-fold more potent than CB7993113—AHR antagonist 2 is the preferred choice for cell-based assays where minimizing total compound load is critical. Lower working concentrations reduce DMSO solvent exposure, decrease the probability of off-target interactions, and are particularly advantageous in long-term culture experiments where cumulative compound exposure can confound results [1]. This potency profile also makes AHR antagonist 2 suitable for combination screens where multiple compounds are tested simultaneously, as reduced concentrations help maintain assay window and minimize additive solvent effects.

Murine Syngeneic Tumor Models and Transgenic Mouse Studies

AHR antagonist 2 demonstrates potent activity against mouse AHR with an IC50 of 2.03 nM, approximately 15-fold more potent than CH-223191's cross-species reported value. This potency advantage translates directly to murine oncology models, where robust AHR inhibition may be required to phenocopy genetic knockout effects or to evaluate AHR's role in tumor immune evasion [1]. Researchers utilizing B16, MC38, CT26, or 4T1 syngeneic models may benefit from AHR antagonist 2's favorable mouse potency profile relative to alternative AHR antagonists.

AHR Pathway Deconvolution Studies Requiring Patent-Defined Tool Compounds

For studies requiring unambiguous compound identity for publication and reproducibility, AHR antagonist 2 offers a clear advantage through its specific patent provenance (WO2019101641A1, Example 1) and unique CAS registry (2338747-54-7). This traceability ensures that independent laboratories can source the identical chemical entity and cross-reference results with patent-disclosed data. The defined (S)-enantiomeric stereochemistry and trifluoromethoxy phenyl substitution pattern distinguish this compound from other pyrimidine-based AHR modulators, reducing ambiguity in SAR studies and enabling precise structure-activity comparisons [1].

Dose-Response Studies for Target Engagement Validation

The subnanomolar potency of AHR antagonist 2 enables robust dose-response curves across a wide concentration range with minimal compound consumption. When validating AHR target engagement in novel cellular contexts or primary tissue samples, the high potency provides a clear window between full inhibition and vehicle control, facilitating accurate EC50/IC50 determinations. This characteristic is particularly valuable in ex vivo systems where tissue viability limits experimental duration and where maximal AHR blockade is required to interpret downstream transcriptional or functional readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AHR antagonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.